molecular formula C10H9ClN2O2 B12812047 N-Amino-2-(m-chlorophenyl)succinimide CAS No. 81199-30-6

N-Amino-2-(m-chlorophenyl)succinimide

Cat. No.: B12812047
CAS No.: 81199-30-6
M. Wt: 224.64 g/mol
InChI Key: XZEKJPZKBUAPIX-UHFFFAOYSA-N
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Description

N-Amino-2-(m-chlorophenyl)succinimide is a chemical compound with the molecular formula C10H9ClN2O2 It is a derivative of succinimide, where the succinimide ring is substituted with an amino group and a meta-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Amino-2-(m-chlorophenyl)succinimide typically involves the reaction of succinimide with m-chloroaniline under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the succinimide and the m-chloroaniline. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Amino-2-(m-chlorophenyl)succinimide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Amino-2-(m-chlorophenyl)succinimide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Amino-2-(m-chlorophenyl)succinimide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

  • N-Amino-2-(m-fluorophenyl)succinimide
  • N-Amino-2-(m-bromophenyl)succinimide
  • N-Amino-2-(m-iodophenyl)succinimide

Comparison: N-Amino-2-(m-chlorophenyl)succinimide is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties to the compound. This can influence its reactivity and interactions with biological targets compared to its fluorine, bromine, or iodine analogs. The chlorine atom also affects the compound’s solubility and stability, making it suitable for certain applications where other halogenated derivatives may not be as effective.

Properties

CAS No.

81199-30-6

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

1-amino-3-(3-chlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H9ClN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13(12)10(8)15/h1-4,8H,5,12H2

InChI Key

XZEKJPZKBUAPIX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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